molecular formula C7H8ClN3 B12220021 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

Cat. No.: B12220021
M. Wt: 169.61 g/mol
InChI Key: YMVGHSCCCXJTPE-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the fourth position, an isopropyl group at the first position, and a cyano group at the fifth position of the pyrazole ring. The molecular formula of this compound is C7H8ClN3, and it has a molecular weight of 169.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with isopropylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile
  • 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Comparison: Compared to its analogs, 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YMVGHSCCCXJTPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C#N

Origin of Product

United States

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